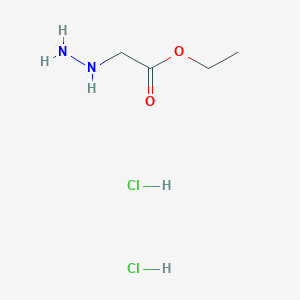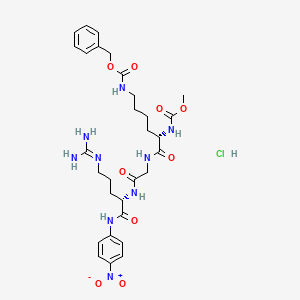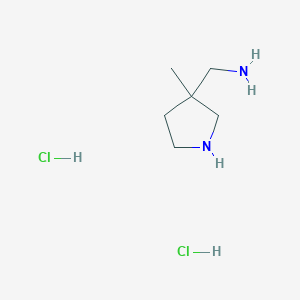
(3-Methylpyrrolidin-3-yl)methanamine dihydrochloride
説明
科学的研究の応用
Neuroleptic Activity and Psychiatric Treatment
Research has explored the neuroleptic activity of benzamides related to (3-Methylpyrrolidin-3-yl)methanamine dihydrochloride. Specifically, compounds like cis-N-(1-benzyl-2-methylpyrrolidin-3-yl)-5-chloro-2-methoxy-4-(methylamino)benzamide have shown promise in the treatment of psychosis due to their potent neuroleptic properties and inhibitory effects on stereotyped behavior induced by drugs like apomorphine. These compounds may have fewer side effects compared to traditional treatments (Iwanami et al., 1981).
Anticonvulsant Properties
Some derivatives of (3-Methylpyrrolidin-3-yl)methanamine dihydrochloride have been studied for their potential as anticonvulsant agents. Novel Schiff bases of 3-aminomethyl pyridine, synthesized through condensation with aryl aldehydes/ketones, have shown promising seizures protection in various models, suggesting potential applications in treating epilepsy or related disorders (Pandey & Srivastava, 2011).
Dopamine Receptor Antagonism
Studies have also focused on the compound's role as a dopamine receptor antagonist, specifically its effect on D2-dopamine receptors. This property is significant in the context of treating conditions like schizophrenia, where dopamine dysregulation is a key factor (Grewe et al., 1982).
Photocytotoxicity and Cellular Imaging
Research has been conducted on iron(III) complexes involving derivatives of (3-Methylpyrrolidin-3-yl)methanamine dihydrochloride for applications in photocytotoxicity and cellular imaging. These complexes have shown the ability to be ingested in cell nuclei and interact with DNA, providing avenues for targeted cancer therapy and diagnostic imaging (Basu et al., 2014).
Antibacterial and Antifungal Activities
The derivatives of (3-Methylpyrrolidin-3-yl)methanamine dihydrochloride have been synthesized and evaluated for antibacterial and antifungal activities. These studies contribute to the search for new antimicrobial agents, which is crucial in the context of increasing antibiotic resistance (Rao et al., 2013).
Safety And Hazards
The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H302, H315, and H319 . These indicate that the compound may be harmful if swallowed, causes skin irritation, and causes serious eye irritation . The precautionary statements include recommendations for handling and storage, first aid measures, and disposal considerations .
特性
IUPAC Name |
(3-methylpyrrolidin-3-yl)methanamine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14N2.2ClH/c1-6(4-7)2-3-8-5-6;;/h8H,2-5,7H2,1H3;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGRWIFGQJSEOGE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCNC1)CN.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H16Cl2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-Methylpyrrolidin-3-yl)methanamine dihydrochloride | |
CAS RN |
1630907-02-6 | |
| Record name | (3-methylpyrrolidin-3-yl)methanamine dihydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Benzyl N-[2-[3,5-dihydroxy-5-methyl-4-[methyl(phenylmethoxycarbonyl)amino]oxan-2-yl]oxy-3,4-dihydroxy-5-(phenylmethoxycarbonylamino)cyclohexyl]-N-ethylcarbamate](/img/structure/B1436082.png)
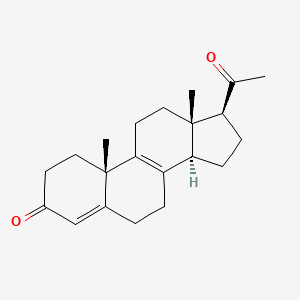
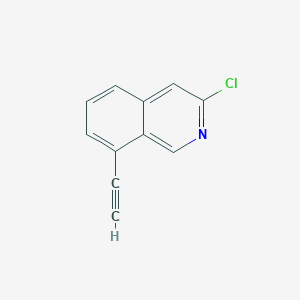

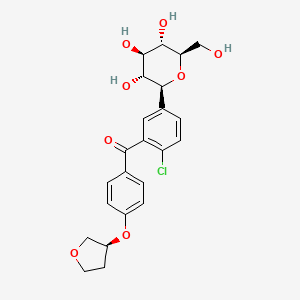

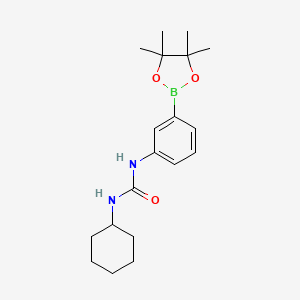
![Octahydro-[1,6]naphthyridine-1-carboxylic acid tert-butyl ester hydrochloride](/img/structure/B1436092.png)
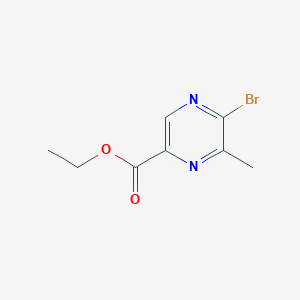

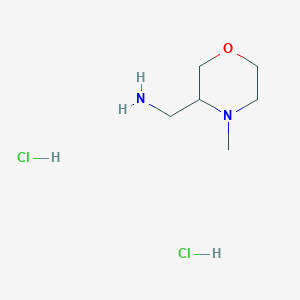
![(3R)-3-(((Benzyloxy)carbonyl)amino)-7-(tert-butoxycarbonyl)-7-azabicyclo[2.2.1]heptane-1-carboxylic acid](/img/structure/B1436097.png)
